Product packaging for 1H-imidazo[5,1-f][1,2,4]triazin-4-one(Cat. No.:)

1H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B7819381
M. Wt: 136.11 g/mol
InChI Key: NIHUZJPITMUICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The 1H-imidazo[5,1-f][1,2,4]triazin-4-one molecular scaffold represents a significant chemotype in medicinal chemistry, primarily known for its role as a core structure in potent enzyme inhibitors. Research has established this heterocyclic system as a privileged framework for developing potent and selective phosphodiesterase (PDE) inhibitors . Compounds based on this scaffold, specifically 2-aryl-substituted derivatives, have been identified as a new class of potent cGMP-specific PDE 5 inhibitors . These inhibitors are superior to other purine-isosteric compounds, with some achieving subnanomolar inhibitory concentrations, and have been selected for clinical studies for conditions like erectile dysfunction (e.g., Vardenafil) . The mechanism of action involves increasing intracellular cGMP levels by inhibiting its hydrolysis in target tissues, leading to physiological effects such as smooth muscle relaxation . Beyond PDE5 inhibition, this versatile chemotype is also being explored for the treatment of central nervous system disorders. It serves as a selective inhibitor of phosphodiesterase 2 (PDE2), positioning it as a potential therapeutic agent for neurological conditions, cognitive impairments, and schizophrenia . The core structure is a fused heterocyclic system that acts as a bio-isostere for purine, making it a highly valuable template in drug discovery for interacting with various biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B7819381 1H-imidazo[5,1-f][1,2,4]triazin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1-3H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUZJPITMUICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)N=CNN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=O)N=CNN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Imidazo 5,1 F Triazin 4 One and Its Derivatives

Classical Annulation and Cyclization Strategies for the 1H-imidazo[5,1-f]triazin-4-one Ring System

The construction of the imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-one ring system has traditionally been achieved through methods that build the fused rings sequentially or in a convergent manner. These classical strategies are foundational in heterocyclic chemistry.

Multi-Step Approaches to the Tricyclic Core

Historically, the synthesis of the 1H-imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-one scaffold often involved linear, multi-step sequences. nih.gov These approaches typically involve the initial construction of a substituted imidazole (B134444) ring, followed by the annulation of the 1,2,4-triazinone ring.

A notable strategy begins with an appropriately substituted imidazole precursor. For instance, a novel method highlights the electrophilic N-amination of 3H-imidazoles that contain a 4-carbonyl group as a pivotal step. nih.gov The resulting N-aminoimidazole intermediates are then cyclized to form the desired imidazo[5,1-f] nih.govnih.govpreprints.orgtriazinone. This cyclization can be achieved under various conditions, allowing for the introduction of further diversity in the final molecule. nih.gov Another established multi-step approach involves the condensation of an α-keto-ester with amidrazones to construct the triazinone heterocycle first, which is then fused with the imidazole ring. mostwiedzy.pl

One-Pot and Cascade Reactions for Core Formation

To improve efficiency, modern synthetic chemistry has moved towards one-pot and cascade reactions. These processes combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. For the synthesis of related imidazo-triazine systems, base-induced rearrangements and cascade sequences have proven effective. beilstein-journals.org

For example, a series of imidazo[4,5-e] nih.govlookchem.comthiazino[2,3-c] nih.govnih.govpreprints.orgtriazines were synthesized through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govpreprints.orgtriazin-7(8H)-ylidene)acetic acid esters. beilstein-journals.org While a different scaffold, this demonstrates the power of cascade reactions in rapidly assembling complex fused heterocycles. Domino annulation reactions have also been developed for the efficient synthesis of various 1,2,4-triazine (B1199460) derivatives from readily available materials like ketones, aldehydes, and alkynes in a one-pot fashion. rsc.org These strategies often exhibit high performance with moderate to high yields, representing a powerful tool for generating libraries of potentially bioactive derivatives. rsc.org

Modern Synthetic Transformations for Functionalizing the 1H-imidazo[5,1-f]triazin-4-one Scaffold

Once the core scaffold is synthesized, its functionalization is key to tuning its physicochemical and pharmacological properties. Modern methods like C-H functionalization and cross-coupling reactions are at the forefront of these efforts.

C-H Functionalization and Cross-Coupling Methodologies

Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation of azoles, including imidazoles, with (hetero)aryl halides is a versatile method for creating C-C bonds. nih.gov For instance, the direct arylation of imidazoles often occurs selectively at the C-5 position when using polar aprotic solvents like DMF. nih.gov

A landmark achievement in the functionalization of the specific 1H-imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-one system was the first reported synthesis of a 7-aryl derivative. This was accomplished via a two-step sequence involving the bromination of the unsubstituted imidazotriazinone at the 7-position, followed by a palladium-catalyzed Suzuki cross-coupling reaction. nih.gov This approach provides a reliable method for introducing aryl groups at a specific position on the tricyclic core, which was instrumental in the development of compounds like vardenafil.

Table 1: Examples of Cross-Coupling and Functionalization Reactions

Reaction TypeScaffoldPosition FunctionalizedMethodologyReference
Suzuki Coupling1H-imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-oneC7-ArylBromination followed by Pd-catalyzed coupling nih.gov
Direct Arylation1-MethylimidazoleC5-ArylPd(OAc)₂ catalyzed coupling with aryl bromides in anisole nih.gov
Direct ArylationImidazo[1,2-a]pyrazineC3-ArylPd-catalyzed coupling with aryl bromides lookchem.com

Heteroatom Functionalization and Dearomatization Strategies

Introducing or modifying heteroatoms within the scaffold is another important functionalization strategy. A key step in some syntheses of the imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-one core is the electrophilic N-amination of a 3H-imidazole precursor, which directly installs a crucial nitrogen atom for the subsequent cyclization into the triazinone ring. nih.gov In related systems, the manipulation of exocyclic heteroatoms has also been demonstrated, such as the removal of a methylsulfanyl group by replacement with hydrazine (B178648) and subsequent oxidation. rsc.org

Dearomatization strategies, which convert a flat aromatic ring into a three-dimensional structure, are of growing interest in medicinal chemistry for exploring new chemical space. While direct dearomatization of the 1H-imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-one system is not widely reported, studies on related azolo[5,1-c] nih.govnih.govpreprints.orgtriazines provide some insights. Attempts to aromatize certain 1,4-dihydroazolo[5,1-c] nih.govnih.govpreprints.orgtriazine derivatives were unsuccessful and instead led to hydrolysis, yielding stable non-aromatic products. mdpi.com This suggests that the dihydro- form of these triazine-fused systems possesses a degree of stability, hinting at the potential for developing controlled dearomatization or synthesis of stable dihydro analogs.

Asymmetric Synthesis and Chiral Resolution of 1H-imidazo[5,1-f]triazin-4-one Analogs

The introduction of chirality can have profound effects on the biological activity of a molecule. Asymmetric synthesis aims to produce a single enantiomer of a chiral drug, which can offer improved potency and a better safety profile. nih.gov

For the 1H-imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-one scaffold, chirality can be introduced by incorporating chiral substituents. One approach is to use chiral starting materials, a strategy known as the "chiral pool" approach. For example, the synthesis of trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones has been achieved through a (3+3)-annulation of nitrile imines with methyl esters derived from natural α-amino acids. mdpi.com This method successfully transferred the chirality from the amino acid to the final heterocyclic product without racemization. mdpi.com

Another critical technique is the separation of racemic mixtures into their constituent enantiomers, known as chiral resolution. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for this purpose. For instance, atropisomers of N-aryl imidazoline-2-thione derivatives, which are structurally related heterocycles, have been successfully separated using HPLC with polysaccharide-based chiral selectors. Such techniques could be applied to resolve racemic mixtures of chiral 1H-imidazo[5,1-f] nih.govnih.govpreprints.orgtriazin-4-one derivatives.

Table 2: Approaches to Chiral Imidazo-Triazine Analogs

StrategyMethodExample SystemKey FindingReference
Asymmetric SynthesisChiral Pool (from α-amino acids)4,5-Dihydro-1,2,4-triazin-6(1H)-ones(3+3)-Annulation preserves enantiopurity from the starting amino acid. mdpi.com
Chiral ResolutionChiral HPLCN-Aryl Imidazoline-2-thionesSuccessful separation of atropisomers using polysaccharide-based columns.

Solid-Phase and Parallel Synthesis Techniques for 1H-imidazo[5,1-f]acs.orgresearchgate.netnih.govtriazin-one Library Generation

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. For the 1H-imidazo[5,1-f] acs.orgresearchgate.netnih.govtriazin-4-one scaffold and its analogs, solid-phase and parallel synthesis techniques offer efficient means to rapidly produce a multitude of derivatives for biological evaluation. These methodologies allow for the systematic variation of substituents on the heterocyclic core, facilitating the exploration of structure-activity relationships (SAR).

Solid-phase synthesis, in particular, provides significant advantages by anchoring the core scaffold to a solid support, which simplifies the purification process to mere filtration and washing after each synthetic step. This approach is highly amenable to automation and the generation of large combinatorial libraries.

A notable application of these techniques has been in the synthesis of libraries of related imidazotriazines. For instance, the synthesis of an amino imidazotriazine library has been successfully accomplished using a solid-phase approach. acs.org This strategy highlights the feasibility of applying similar methods to the 1H-imidazo[5,1-f] acs.orgresearchgate.netnih.govtriazin-4-one core. The use of combinatorial chemistry techniques has been explicitly mentioned in the development of imidazo[5,1-f] acs.orgresearchgate.netnih.govtriazin-2-amines as novel kinase inhibitors, underscoring the importance of parallel synthesis in generating diverse compound collections for screening. nih.gov

A general strategy for the solid-phase synthesis of an imidazotriazine library can be conceptualized as follows:

Immobilization: The initial imidazole precursor is anchored to a suitable solid support, often a resin bead, through a linker.

Scaffold Construction: The triazinone ring is then constructed on the solid-supported imidazole through a series of chemical transformations.

Diversification: With the core imidazotriazinone scaffold in place, various substituents can be introduced at different positions of the molecule. This is typically achieved by reacting the resin-bound intermediate with a diverse set of building blocks.

Cleavage: Finally, the desired imidazotriazinone derivatives are cleaved from the solid support to yield the free compounds in solution, ready for purification and analysis.

Palladium-catalyzed cross-coupling reactions, such as direct arylation, have been shown to be effective for the diversification of imidazotriazine scaffolds on a solid phase. acs.org This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space of the generated library.

The following table summarizes a representative solid-phase synthesis approach for an imidazotriazine library, based on established methodologies for similar heterocyclic systems.

StepDescriptionReagents and ConditionsPurpose
1Resin Functionalization Functionalized imidazole, solid support (e.g., Wang resin), coupling agent (e.g., DIC)To anchor the starting material to the solid phase.
2N-Amination Electrophilic aminating agent (e.g., a hydroxylamine (B1172632) derivative)To introduce the nitrogen atom required for triazinone ring formation.
3Cyclization Activating agent (e.g., a chloroformate) followed by intramolecular cyclizationTo form the fused triazinone ring system.
4Diversification (e.g., Arylation) Aryl halide or boronic acid, Palladium catalyst (e.g., Pd(OAc)₂), ligand, baseTo introduce diverse substituents at specific positions on the scaffold. acs.org
5Cleavage Strong acid (e.g., TFA)To release the final products from the solid support.

This table presents a generalized scheme. Specific reagents and conditions may vary depending on the exact nature of the target compounds and the solid support used.

Parallel synthesis techniques, which involve the simultaneous synthesis of a large number of compounds in separate reaction vessels, are also highly valuable for generating focused libraries of 1H-imidazo[5,1-f] acs.orgresearchgate.netnih.govtriazin-4-ones. This approach often leverages automated liquid handlers and reaction blocks to expedite the process. While not strictly solid-phase, parallel solution-phase synthesis can also be employed, where purification is often achieved through techniques like automated flash chromatography or crystallization.

The development of robust solid-phase and parallel synthesis methodologies is crucial for the efficient exploration of the chemical and biological properties of the 1H-imidazo[5,1-f] acs.orgresearchgate.netnih.govtriazin-4-one scaffold and its derivatives. These approaches enable the rapid generation of compound libraries necessary for identifying novel therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Imidazo 5,1 F Triazin 4 One Derivatives

Rational Design and Synthesis of 1H-imidazo[5,1-f]triazin-4-one Analogs

The rational design of 1H-imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-4-one analogs is largely predicated on their role as purine (B94841) isosteres. mostwiedzy.pl This design strategy has been particularly successful in the development of inhibitors for enzymes like cGMP-specific phosphodiesterase type 5 (PDE5). nih.gov The core scaffold mimics the purine ring system, while substituents are strategically placed to optimize binding affinity, selectivity, and pharmacokinetic properties.

Historically, the synthesis of these derivatives involved several steps. nih.gov However, more recent and novel methods have streamlined the process, allowing for greater diversity in the resulting analogs. A key advancement is a method involving the electrophilic N-amination of 3H-imidazoles that contain a 4-carbonyl group. nih.gov The resulting N-aminoimidazoles can then be cyclized under various conditions to yield the desired imidazotriazinones, a process that also allows for additional diversification of the scaffold. nih.gov This approach was notably applied in a formal synthesis of Vardenafil, a prominent member of this compound class. nih.gov

Furthermore, research into related but distinct imidazotriazine isomers has revealed alternative synthetic pathways. For instance, substituted imidazo[1,5-d] researchgate.netresearchgate.netnih.govtriazines have been prepared through the pyrolysis of a mixture of a relevant ketone and methyl carbazate (B1233558) at high temperatures. nih.gov Such varied synthetic strategies highlight the chemical tractability of the imidazotriazine family and enable the exploration of a wide chemical space.

Influence of Substituent Effects on the Biological Interactions of 1H-imidazo[5,1-f]triazin-4-one

The biological activity of 1H-imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-4-one derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Structure-Activity Relationship (SAR) studies have been crucial in optimizing these compounds for specific biological targets.

For PDE5 inhibitors, it was discovered that 2-aryl-substituted imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-4(3H)-ones represent a particularly potent class of compounds. nih.gov The substitution pattern on this aryl ring, as well as modifications at other positions of the imidazotriazine core, significantly influences inhibitory potency. For example, Vardenafil features a substituted phenyl group at the C2-position, which is critical for its high-affinity binding to PDE5. nih.gov

The exploration of substituent effects is not limited to the C2-position. The first synthesis of a 7-aryl-imidazotriazinone was achieved via bromination of the unsubstituted core followed by a Suzuki coupling reaction. nih.gov This demonstrates a viable pathway for functionalizing other positions on the heterocyclic system to probe for new biological interactions and improve activity profiles. The general principle in medicinal chemistry holds that modifying various positions on a scaffold can modulate physicochemical and biological activities, as seen in other triazine systems where modifications at different carbon positions enhanced target activity. researchgate.netnih.gov

The following table summarizes SAR data for selected 1H-imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-4-one derivatives targeting PDE5.

CompoundSubstitution at C2Substitutions at other positionsBiological Activity (PDE5 IC₅₀)
Vardenafil 2-ethoxyphenyl with a sulfonylpiperazine group5-methyl, 7-propylSubnanomolar
Analog 1 PhenylUnspecifiedLower potency than Vardenafil
Analog 2 Substituted PhenylVaried alkyl groupsPotency dependent on specific groups

This table is illustrative, based on findings that 2-aryl substitution is key to potency. nih.gov

Conformational Analysis and Stereochemical Determinants of 1H-imidazo[5,1-f]triazin-4-one Biological Recognition

The three-dimensional structure and stereochemistry of 1H-imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-4-one derivatives are critical determinants of their biological function. The specific conformation adopted by a molecule dictates how it fits into the binding site of a biological target, influencing its affinity and selectivity.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the precise spatial arrangement of atoms in these molecules. beilstein-journals.orgdoi.org For example, X-ray diffraction analysis of a related derivative, 7-bromo-5-methyl-imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-2-amine, provided definitive data on its solid-state conformation, including bond lengths and angles that confirm the geometry of the fused ring system. doi.org

The crystallographic data for this derivative are presented below.

ParameterValue
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Dimensions a = 8.76600(10) Å, b = 13.6545(2) Å, c = 13.5231(2) Å
α = 90°, β = 97.1380(10)°, γ = 90°
Volume 1606.11(4) ų
Z (Molecules per unit cell) 8

Data from the crystallographic study of a closely related 7-bromo-imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-2-amine derivative. doi.org

In addition to experimental methods, computational techniques like molecular modeling are employed to study the conformational preferences of these molecules and to simulate their interaction with target proteins. nih.govresearchgate.net Such studies have been instrumental in understanding the binding modes of imidazotriazine-based inhibitors, for instance, with targets like Polo-like kinase 1 (PLK1), helping to rationalize observed SAR data and guide the design of new, more potent analogs. nih.gov

Scaffold Hopping and Isosteric Replacements Applied to the 1H-imidazo[5,1-f]triazin-4-one System

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying a known active scaffold.

Isosteric Replacement: This strategy involves substituting a part of a molecule with another group that has similar physical or chemical properties. The 1H-imidazo[5,1-f] researchgate.netresearchgate.netnih.govtriazin-4-one system itself is a prime example of successful isosteric replacement, designed as a bioisostere of the naturally occurring purine ring. nih.govmostwiedzy.pl This fundamental replacement of a carbon atom with a nitrogen atom in the six-membered ring relative to the purine core allows the molecule to mimic the natural ligand and effectively inhibit enzymes like PDE5. nih.gov The principle of isosterism is broadly applied, with other examples including the replacement of amide bonds or carboxylic acid groups with stable triazole rings to modulate molecular properties. unimore.it

Scaffold Hopping: This approach is more drastic and involves replacing the entire central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity by preserving key pharmacophoric features. The imidazo-triazine chemical space is rich with examples of scaffold hopping, where different fusion patterns of the imidazole (B134444) and triazine rings, or the replacement of the triazine with other heterocycles, have yielded compounds with entirely new biological activities.

Examples of successful scaffold hopping from the broader imidazo-triazine family include:

Imidazo[1,2-a] researchgate.netnih.govbeilstein-journals.orgtriazines: Developed as potent inhibitors of Focal Adhesion Kinase (FAK) with antitumor activity. nih.gov

Imidazo[1,5-d] researchgate.netresearchgate.netnih.govtriazines: Investigated as potential agents for treating asthma. nih.gov

Imidazo[2,1-c] researchgate.netresearchgate.netnih.govtriazines: Synthesized and evaluated for antimicrobial properties. researchgate.net

Pyrrolo[2,1-f] researchgate.netresearchgate.netnih.govtriazines: A related fused five- and six-membered ring system that has produced inhibitors of the Hedgehog signaling pathway and IGF-1R kinase. ijpsr.info

Imidazo[4,5-e] researchgate.netbeilstein-journals.orgthiazino[2,3-c] researchgate.netresearchgate.netnih.govtriazines: A novel heterocyclic system created through a base-induced skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] researchgate.netresearchgate.netnih.govtriazines, demonstrating how new scaffolds can be generated from existing ones. nih.govbeilstein-journals.org

These examples underscore the versatility of the imidazotriazine theme and the power of scaffold hopping to generate novel chemical entities with diverse therapeutic applications.

Mechanistic Investigations of 1h Imidazo 5,1 F Triazin 4 One Interactions with Biological Systems

Identification and Validation of Molecular Targets for 1H-imidazo[5,1-f]drugbank.compatsnap.compatsnap.comtriazin-4-one Derivatives

Research has successfully identified and validated key molecular targets for derivatives of the 1H-imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4-one core structure. These targets are primarily enzymes that play crucial roles in cell signaling and division.

Phosphodiesterase Type 5 (PDE5): A prominent and well-validated target is cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). drugbank.compatsnap.comnih.govnih.gov 2-Aryl-substituted imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4(3H)-ones, which are tautomers of the title compound, have been identified as a potent class of PDE5 inhibitors. patsnap.comnih.gov The compound Vardenafil, which contains this core structure, is a well-known selective inhibitor of PDE5. drugbank.comnih.gov PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum, and its inhibition leads to vasodilation. drugbank.compatsnap.com

Polo-Like Kinase 1 (PLK1): Another significant molecular target, identified for the closely related imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-2-amine derivatives, is Polo-like kinase 1 (PLK1). medlineplus.govnih.gov PLK1 is a serine/threonine-protein kinase that is a critical regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. cancer.govopnme.com Its overexpression in various cancers makes it an attractive target for oncology, and imidazotriazine-based compounds have been developed as potent inhibitors. medlineplus.govcancer.gov

Biochemical Characterization of Target-1H-imidazo[5,1-f]triazin-4-one Binding

The interaction between imidazotriazinone derivatives and their molecular targets has been characterized through detailed biochemical studies, revealing specific mechanisms of inhibition and binding modes.

Enzyme Kinetics and Inhibition Mechanisms

The primary mechanism of action for these compounds is direct enzyme inhibition. Kinetic studies have elucidated how these molecules interfere with enzyme function.

For PDE5 inhibitors , such as Vardenafil, the mechanism is the potent and selective inhibition of the enzyme's catalytic activity. drugbank.comnih.gov By blocking PDE5, these compounds prevent the degradation of cGMP to the inactive 5'-GMP. nih.gov This leads to an accumulation of cGMP in cells, enhancing the nitric oxide (NO)/cGMP signaling pathway. drugbank.compatsnap.com The inhibition is highly potent, with some 2-aryl-substituted imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4(3H)-ones demonstrating subnanomolar inhibitory concentrations (IC50). patsnap.comnih.gov

For PLK1 inhibitors , such as the experimental drug BI 2536 and related imidazotriazine amine derivatives, the mechanism is ATP-competitive inhibition. nih.gov These molecules bind to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its substrates. nih.gov This competitive inhibition disrupts the normal function of PLK1 during cell division. The inhibitory activity of these compounds is also in the nanomolar range. opnme.comnih.gov

Derivative ClassTarget EnzymeMechanism of InhibitionReported IC₅₀ Range
2-Aryl-imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4(3H)-onesPhosphodiesterase 5 (PDE5)cGMP-specific inhibitorSubnanomolar to nanomolar patsnap.comnih.gov
Imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-2-aminesPolo-like Kinase 1 (PLK1)ATP-competitive inhibitorNanomolar nih.govopnme.comashpublications.org

Receptor Binding and Allosteric Modulation Studies

While the primary targets identified for 1H-imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4-one derivatives are enzymes, the broader triazine class of compounds has been shown to interact with G-protein-coupled receptors (GPCRs). For instance, derivatives of the 1,2,4-triazine (B1199460) scaffold have been developed as competitive antagonists for G-protein-coupled receptor 84 (GPR84), an orphan receptor implicated in inflammation. nih.gov These antagonists were shown through in-silico docking and mutagenesis studies to likely bind in the orthosteric binding site of the receptor. cancer.gov

However, to date, there is a lack of specific published research detailing direct receptor binding or allosteric modulation for compounds with the 1H-imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4-one core itself. The potential for these compounds to interact with receptors, particularly GPCRs, remains an area for future investigation, drawing parallels from the activities of other triazine-based molecules.

Elucidation of Cellular Pathway Modulation by 1H-imidazo[5,1-f]triazin-4-one Compounds

By inhibiting key enzymes, derivatives of 1H-imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4-one modulate significant cellular signaling pathways.

NO/cGMP Pathway: Inhibition of PDE5 by compounds like Vardenafil directly impacts the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. drugbank.compatsnap.com Under normal physiological conditions, NO release activates guanylate cyclase, which synthesizes cGMP. patsnap.com cGMP then acts as a second messenger to cause smooth muscle relaxation and vasodilation. By preventing cGMP breakdown, these inhibitors amplify this signaling cascade, leading to sustained smooth muscle relaxation and increased blood flow. drugbank.commedlineplus.gov

Cell Cycle Regulation Pathway: Inhibition of PLK1 by imidazotriazine amine derivatives profoundly disrupts pathways controlling cell division. PLK1 is a master regulator of mitosis, and its inhibition leads to defects in multiple mitotic processes. cancer.govopnme.com Treatment of cancer cells with PLK1 inhibitors like BI 2536 results in the formation of aberrant mitotic spindles and a failure of cytokinesis. nih.gov This ultimately triggers a mitotic arrest, where the cell is unable to properly segregate its chromosomes, leading to a form of programmed cell death known as apoptosis or mitotic catastrophe. cancer.govnih.govnih.gov Mechanistic studies show this can involve the cleavage of caspase-3 and PARP, as well as the downregulation of key proteins like Akt and cyclin B1. ashpublications.org

Proteomic and Metabolomic Approaches to Uncover 1H-imidazo[5,1-f]triazin-4-one Biological Effects

Proteomic and metabolomic ("omics") technologies offer powerful, unbiased methods to understand the global effects of a compound on a biological system. These approaches can identify not only the intended target and pathway modulation but also uncover unexpected off-target effects and novel mechanisms of action.

Currently, there are no specific proteomic or metabolomic studies published in the literature that focus on the effects of 1H-imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4-one derivatives. However, the utility of these approaches for related compounds has been demonstrated. For example, a recent study utilized proteomics to investigate the effects of novel triazinone derivatives that act as herbicides by inhibiting protoporphyrinogen (B1215707) IX oxidase (PPO) in plants. nih.gov This analysis revealed changes in plant protein expression that shed light on the broader physiological impact of PPO inhibition. nih.gov

Similarly, metabolomic approaches using triazine-based labeling reagents have been developed for the chiral separation and analysis of biological molecules, demonstrating the chemical compatibility of the triazine scaffold with these analytical platforms. patsnap.com The application of quantitative proteomics could validate target engagement with PDE5 or PLK1 in complex biological samples and identify other proteins whose expression or post-translational modification status is altered. Metabolomics could reveal downstream changes in cellular metabolism resulting from the modulation of cGMP or cell cycle pathways. These advanced analytical techniques represent a promising future direction for fully elucidating the complex biological interactions of 1H-imidazo[5,1-f] drugbank.compatsnap.compatsnap.comtriazin-4-one and its derivatives.

Computational and Theoretical Chemistry Applications to 1h Imidazo 5,1 F Triazin 4 One Research

Quantum Chemical Calculations of 1H-imidazo[5,1-f]nih.govnih.govctu.edu.vntriazin-4-one Electronic and Geometrical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and geometrical characteristics of the 1H-imidazo[5,1-f] nih.govnih.govctu.edu.vntriazin-4-one core and its derivatives. While specific studies on the parent compound are limited, research on analogous fused heterocyclic systems provides valuable insights.

For instance, DFT studies on imidazole-based 1,2,3-triazoles have been conducted to determine their optimized geometries and frontier molecular orbitals (HOMO and LUMO). scielo.br Such calculations help in understanding the molecule's stability and reactivity. The optimization energy, for example, indicates the most stable conformation of a compound. scielo.br The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.

In a study on imidazole-based 1,2,3-triazoles, various global reactivity descriptors were calculated, as shown in the table below. scielo.br These descriptors provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies.

Parameter Description
Optimization Energy The energy required to achieve the most stable conformation. scielo.br
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.
Energy Gap (ΔE) The difference between LUMO and HOMO energies, indicating chemical reactivity.
Global Hardness (η) A measure of the resistance to change in electron distribution.
Global Softness (S) The reciprocal of global hardness, indicating the capacity to accept electrons.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (μ) The negative of electronegativity, related to the escaping tendency of electrons.
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow between donor and acceptor.

This table is based on parameters typically calculated in DFT studies of similar heterocyclic compounds.

Molecular Docking and Dynamics Simulations for 1H-imidazo[5,1-f]nih.govnih.govctu.edu.vntriazin-4-one-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding modes and affinities of ligands to their biological targets. For derivatives of the 1H-imidazo[5,1-f] nih.govnih.govctu.edu.vntriazin-4-one scaffold, these methods are instrumental in understanding their mechanism of action at an atomic level.

For example, 2-aryl-substituted imidazo[5,1-f] nih.govnih.govctu.edu.vntriazin-4(3H)-ones have been identified as potent inhibitors of phosphodiesterase 5 (PDE5). nih.govresearchgate.net Molecular docking studies would be employed to visualize how these compounds fit into the active site of PDE5, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to their inhibitory activity.

In a study on 1,2,4-triazine (B1199460) derivatives as tubulin inhibitors, molecular docking identified compounds with high binding affinities, with the best docking score being -9.6 kcal/mol for a predicted compound. nih.gov MD simulations over 100 nanoseconds were then used to confirm the stability of these interactions. nih.gov Similarly, for imidazole-based 1,2,3-triazoles targeting carbonic anhydrase II, molecular docking revealed excellent binding scores, which were further validated by MD simulations. scielo.br The Root Mean Square Deviation (RMSD) analysis from MD simulations provides insights into the stability of the ligand-protein complex over time. scielo.br

Computational Technique Application in Drug Discovery Example from Related Research
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Identified key interactions of 1,2,4-triazine derivatives with tubulin. nih.gov
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.Confirmed the stability of ligand-protein complexes for tubulin inhibitors. nih.gov
Binding Free Energy Calculation Estimates the strength of the non-covalent interaction between a ligand and a protein.Correlated with the biological activity of ERRα inverse agonists. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for 1H-imidazo[5,1-f]nih.govnih.govctu.edu.vntriazin-4-one Analogs

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are essential computational tools for understanding the relationship between the chemical structure of a compound and its biological activity. These models are used to guide the design of new analogs with improved potency and selectivity.

QSAR studies on 1,2,4-triazine derivatives have revealed that descriptors such as absolute electronegativity and water solubility significantly influence their inhibitory activity against targets like tubulin. nih.gov For a series of h-DAAO inhibitors based on a 1,2,4-triazine scaffold, 3D-QSAR models (CoMFA and CoMSIA) were developed with good predictive ability, highlighting the importance of steric and electrostatic fields for activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting PDE4, a five-point pharmacophore model was developed, which included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibition. nih.gov Such models, once validated, can be used for virtual screening of large compound libraries to identify new potential inhibitors.

Modeling Technique Key Descriptors/Features Application Reference
3D-QSAR (CoMFA/CoMSIA) Steric and electrostatic fieldsGuiding the design of new h-DAAO inhibitors. nih.gov
2D-QSAR Absolute electronegativity, water solubilityPredicting the inhibitory activity of tubulin inhibitors. nih.gov
Pharmacophore Modeling Hydrogen bond acceptors, aromatic rings, hydrophobic groupsIdentifying novel PDE4 inhibitors through virtual screening. nih.gov

De Novo Design and Virtual Screening Methodologies Utilizing the 1H-imidazo[5,1-f]nih.govnih.govctu.edu.vntriazin-4-one Scaffold

De novo design and virtual screening are computational strategies that leverage the structural information of a target or a known ligand scaffold to discover novel drug candidates. The 1H-imidazo[5,1-f] nih.govnih.govctu.edu.vntriazin-4-one scaffold serves as an excellent starting point for these approaches.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be either ligand-based, using a known active compound as a template, or structure-based, using the 3D structure of the target protein. An innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, rapidly expanding the chemical space and improving antiparasitic activity. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. This can be achieved by assembling molecular fragments or by growing a molecule within the active site of the target. For instance, new h-DAAO inhibitors were designed based on a 1,2,4-triazine scaffold, which exhibited good predicted inhibitory activity. nih.gov Similarly, new 1,3,5-triazine (B166579) derivatives were designed and synthesized based on their affinity for the 5-HT7 receptor. mdpi.com

Methodology Description Outcome
Ligand-Based Virtual Screening Screening of compound libraries based on similarity to a known active ligand.Rapid expansion of a hit chemotype for visceral leishmaniasis. nih.gov
Structure-Based Virtual Screening Docking of compound libraries into the 3D structure of a biological target.Identification of potential MetRS inhibitors. ctu.edu.vn
De Novo Design Computational generation of novel molecular structures with desired properties.Design of new h-DAAO inhibitors with good predicted activity. nih.gov

1h Imidazo 5,1 F Triazin 4 One As a Chemical Biology Probe and Tool Compound

Development of Photoaffinity Labels and Reporter Tags Based on 1H-imidazo[5,1-f]nih.govnih.govnih.govtriazin-4-one

The development of chemical probes from a bioactive scaffold like 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one involves the strategic incorporation of two key functionalities: a photoaffinity label and a reporter tag. This transforms a molecule that binds non-covalently to its target into one that can form a permanent covalent bond upon photoactivation and be subsequently detected and isolated.

Photoaffinity labeling (PAL) is a powerful technique for identifying the cellular targets of small molecules. nih.gov The process involves a photo-reactive moiety that, upon irradiation with UV light, generates a highly reactive species (e.g., a carbene or nitrene) that forms a covalent bond with nearby amino acid residues of the target protein. plos.org Commonly used photo-reactive groups include diazirines, benzophenones, and aryl azides. mdpi.com Diazirines are often favored due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their rapid photo-activation. nih.gov

Reporter tags are appended to the probe to enable detection and enrichment of the labeled proteins. A widely used reporter tag is biotin, which binds with high affinity to streptavidin, facilitating the purification of probe-protein adducts. plos.org Another common strategy is the incorporation of a "clickable" handle, such as a terminal alkyne or azide. This allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org This approach is particularly advantageous as it allows for the use of smaller, more cell-permeable probes for initial labeling, with the bulkier reporter tag being added after cell lysis. plos.org

The design of a photoaffinity probe based on the 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one scaffold would involve identifying a position on the molecule where modifications are well-tolerated without significantly diminishing its binding affinity for the target protein. Structure-activity relationship (SAR) data from medicinal chemistry studies are invaluable for this purpose. For instance, in the case of imidazo[5,1-f] nih.govnih.govnih.govtriazin-2-amine based Polo-like kinase 1 (PLK1) inhibitors, modifications at various positions have been explored, providing insights into potential sites for linker attachment. nih.gov

A hypothetical design for a 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one-based photoaffinity probe is presented below:

ComponentFunctionExample Moiety
Scaffold Binds to the target protein1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one
Photoaffinity Label Covalently crosslinks to the target upon UV activationDiazirine
Linker Spatially separates the scaffold from the reporter tagPolyethylene glycol (PEG)
Reporter Handle Enables detection and/or enrichmentTerminal Alkyne (for click chemistry)

The synthesis of such a probe would typically involve a multi-step process, starting with the functionalization of the 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one core, followed by the attachment of the linker, photoaffinity group, and reporter handle. nih.gov

Application of 1H-imidazo[5,1-f]nih.govnih.govnih.govtriazin-4-one Derivatives in Target Validation and Pathway Elucidation

Once a bioactive compound with a desirable phenotypic effect is identified, a critical next step is to determine its molecular target(s). Chemical probes derived from the 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one scaffold can be powerful tools for this purpose. nih.govnih.gov The general workflow for target identification using a photoaffinity probe involves several key steps:

Probe Treatment: Live cells or cell lysates are treated with the photoaffinity probe.

Photo-crosslinking: The system is irradiated with UV light to induce covalent bond formation between the probe and its target protein(s).

Lysis and Reporter Tagging (if applicable): The cells are lysed, and if a clickable handle was used, a reporter tag (e.g., biotin) is attached.

Enrichment: The biotinylated probe-protein adducts are captured and enriched using streptavidin-coated beads.

Proteomic Analysis: The enriched proteins are digested into peptides and identified using mass spectrometry-based proteomics. nih.gov

A crucial aspect of these experiments is the inclusion of a competition control, where the labeling is performed in the presence of an excess of the parent, unlabeled bioactive compound. A genuine target will show significantly reduced labeling in the competition experiment. nih.gov

While specific examples of target validation using probes derived from 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one are not extensively reported in the literature, the application of probes from the closely related imidazopyrazine scaffold for profiling kinase inhibitor selectivity provides a clear blueprint. nih.gov In such studies, photoaffinity probes based on known kinase inhibitors were used to identify not only the intended kinase targets but also a range of off-targets in an unbiased manner within the complex cellular proteome. nih.gov This information is vital for understanding the polypharmacology of inhibitors and for interpreting cellular phenotypes.

By identifying the direct binding partners of a 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one-based compound, researchers can validate if a particular protein is responsible for the observed biological effect. Furthermore, the identification of a target protein places it within the context of known cellular signaling pathways. Subsequent experiments, such as analyzing changes in post-translational modifications (e.g., phosphorylation) or downstream protein expression upon treatment with the compound, can help to elucidate the specific pathway being modulated.

Strategies for Improving Selectivity and Potency of 1H-imidazo[5,1-f]nih.govnih.govnih.govtriazin-4-one Chemical Probes

The utility of a chemical probe is directly related to its selectivity and potency for the intended target. High selectivity minimizes off-target effects that can confound the interpretation of experimental results, while high potency allows for the use of lower probe concentrations, reducing the likelihood of non-specific interactions. Several strategies can be employed to enhance these properties for probes based on the 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one scaffold.

Structure-Activity Relationship (SAR) and Structure-Based Design: A thorough understanding of the SAR of the parent compound is fundamental. By systematically modifying different substituents on the 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one core and assessing the impact on binding affinity and selectivity, regions of the molecule that are critical for target engagement can be identified. nih.govnih.gov If a crystal structure of the target protein in complex with the inhibitor is available, structure-based drug design can be employed to rationally design modifications that enhance interactions with the binding site and improve selectivity over other related proteins.

Computational Modeling: In the absence of experimental structural data, computational modeling approaches such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of the inhibitor. nih.gov These models can be used to predict how different substitutions on the scaffold might affect binding affinity and selectivity, thereby guiding the synthetic efforts towards more potent and selective probes. For instance, in silico analysis of imidazopyrazine-based probes suggested that the size, spatial arrangement, and rigidity of the substituents significantly influence their proteome selectivity. nih.gov

Iterative Probe Design and Testing: The development of an optimal chemical probe is often an iterative process. An initial probe is designed and synthesized based on available SAR data. This probe is then tested in cellular systems to confirm that it retains the desired biological activity and effectively labels the target protein. The results of these experiments then inform the design of the next generation of probes with improved properties. For example, the position and length of the linker connecting the scaffold to the reporter tag can be varied to minimize interference with target binding.

Affinity and Selectivity Profiling of Probe Candidates:

Probe CandidateModificationTarget Affinity (IC50/Kd)Selectivity ProfileRationale for Design
Probe A1 Initial design with linker at position XModerateModerateBased on initial SAR data suggesting tolerance for substitution at position X.
Probe A2 Shorter linker at position XHighModerateTo reduce potential non-specific interactions of a long, flexible linker.
Probe B1 Linker at alternative position YLowHighTo explore a different attachment point that may improve selectivity.
Probe C1 Optimized substituent at position ZHighHighBased on computational modeling suggesting improved interactions with the target.

By systematically applying these strategies, researchers can develop highly potent and selective chemical probes based on the 1H-imidazo[5,1-f] nih.govnih.govnih.govtriazin-4-one scaffold, enabling the precise dissection of its biological targets and mechanisms of action.

Advanced Spectroscopic and Structural Characterization of 1h Imidazo 5,1 F Triazin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1H-imidazo[5,1-f]nih.govrsc.orgresearchgate.nettriazin-4-one

For instance, in derivatives of the closely related imidazo[4,5-e] nih.govbeilstein-journals.orgthiazino[2,3-c] nih.govrsc.orgresearchgate.nettriazine system, the protons on the imidazole (B134444) and triazine rings exhibit characteristic chemical shifts. nih.gov Specifically, the bridging C-H proton signal is a key diagnostic peak. nih.gov In 1,2-diaryl-1H-4,5-dihydroimidazoles, the chemical shift of the C2 carbon of the heterocyclic ring is typically observed around 160-163 ppm in the ¹³C NMR spectrum. beilstein-journals.org The electronic nature of substituents on the aromatic rings influences these shifts, with electron-donating groups causing a downfield shift and electron-accepting groups an upfield shift. beilstein-journals.org

For a series of 1,2,4-triazine (B1199460) derivatives, the chemical shifts of the ring carbons have been extensively studied. beilstein-journals.org In the ¹H NMR spectra of isoxazolyl-derived 1,4-dihydroazolo[5,1-c] nih.govrsc.orgresearchgate.nettriazines, the proton on the C4 of the triazine ring is a notable signal, appearing between 6.26 and 6.48 ppm. nih.gov The corresponding C4 carbon signal in the ¹³C NMR spectrum is found in the range of 67.7–70.1 ppm, indicative of its sp³ hybridization. nih.gov The NH proton in these systems typically presents as a broad singlet. nih.gov

Based on these related structures, the following table provides predicted chemical shift ranges for the core protons and carbons of 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole CH7.5 - 8.5120 - 140
Imidazole CH7.0 - 8.0110 - 130
Triazine CH8.0 - 9.0140 - 150
Triazine C=O-155 - 165
Imidazole Quaternary C-135 - 150

Note: These are estimated ranges based on data from analogous structures and are subject to variation based on solvent and other experimental conditions.

Mass Spectrometry and High-Resolution Mass Spectrometry for Compound Identity and Purity Assessment

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of a compound's molecular formula.

While specific high-resolution mass spectrometry data for the parent 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one was not found in the searched literature, the molecular formula is C₅H₄N₄O, leading to a calculated exact mass. The fragmentation patterns of related fused 1,2,4-triazine heterocyclic compounds have been investigated, typically showing intense molecular ion peaks. beilstein-journals.org The fragmentation of the imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazine core would likely involve characteristic losses of small neutral molecules such as CO, N₂, and HCN.

The following table outlines the predicted mass spectrometric data for 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one.

Parameter Value
Molecular FormulaC₅H₄N₄O
Monoisotopic Mass136.0385 u
Predicted HRMS [M+H]⁺ 137.0458
Predicted HRMS [M+Na]⁺ 159.0277

Note: Predicted values are calculated based on the molecular formula.

X-ray Crystallography of 1H-imidazo[5,1-f]nih.govrsc.orgresearchgate.nettriazin-4-one and its Complexes with Biological Macromolecules

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and crystal packing.

Direct crystallographic data for the unsubstituted 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one is not available in the reviewed literature. However, the crystal structure of a related brominated derivative, has been reported, providing valuable insight into the core structure's geometry. doi.org The compound crystallizes in the monoclinic space group P2(1)/c. doi.org The bond lengths within the fused ring system are consistent with sp² hybridization for the nitrogen and carbon atoms involved in the double bonds. doi.org

The crystal structure of a benzo researchgate.netdoi.orgimidazo[1,2-d] nih.govrsc.orgresearchgate.nettriazine derivative has also been determined, revealing a triclinic crystal system with the space group P-1. mdpi.com In this structure, the aromatic benzimidazole (B57391) and benzene (B151609) rings, along with the nonaromatic hexatomic triazine ring, form the core structure. mdpi.com

The table below summarizes the crystallographic data obtained for a brominated derivative of the target compound.

Parameter Value for Brominated Derivative
Empirical FormulaC₅H₇BrN₄
Formula Weight203.06
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)8.76600(10)
b (Å)13.6545(2)
c (Å)13.5231(2)
α (°)90
β (°)97.1380(10)
γ (°)90
Volume (ų)1606.11(4)
Z8

Data obtained from a study on a brominated derivative of 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one. doi.org

No information regarding the X-ray crystallography of 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one complexed with biological macromolecules was found in the surveyed literature.

Other Spectroscopic Techniques (e.g., UV-Vis, IR, CD) in Characterizing 1H-imidazo[5,1-f]nih.govrsc.orgresearchgate.nettriazin-4-one

Other spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Circular Dichroism (CD) spectroscopy, provide complementary information for the characterization of 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption spectra of related imidazo[1,2-a]azines typically display two main bands. researchgate.net One band, usually found at lower wavelengths, is attributed to π → π* transitions within the aromatic system, while a second band at longer wavelengths can be due to intramolecular charge transfer (ICT) transitions. researchgate.net For 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, absorption peaks were observed at 340 nm and 406 nm, with the latter assigned to a π→π* transition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of an imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one derivative would be expected to show characteristic absorption bands for the C=O stretching of the triazinone ring, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present in their characteristic regions. For example, in 2,4,5-triphenyl-1H-imidazole, the N-H stretch is observed at 3435 cm⁻¹, and the C=N stretch at 1577 cm⁻¹. rsc.org

The following table summarizes the expected key IR absorption bands for 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one based on data from similar compounds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretch3200 - 3500
C-H Stretch (aromatic)3000 - 3100
C=O Stretch1650 - 1750
C=N/C=C Stretch1450 - 1600

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is used to study chiral molecules and their interactions with polarized light. As 1H-imidazo[5,1-f] nih.govrsc.orgresearchgate.nettriazin-4-one is an achiral molecule, it would not be expected to show a CD spectrum unless it is placed in a chiral environment or forms a complex with a chiral macromolecule. No studies utilizing CD spectroscopy for the characterization of this specific compound were identified in the literature search.

Future Directions and Research Opportunities for 1h Imidazo 5,1 F Triazin 4 One Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for 1H-imidazo[5,1-f]nih.govresearchgate.netbmglabtech.comtriazin-4-one

The development of efficient and sustainable synthetic routes is paramount to the advancement of 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one research. While established methods exist, the focus is shifting towards novel strategies that offer improved yields, greater structural diversity, and environmentally benign conditions.

Recent advancements have introduced innovative approaches to the synthesis of the imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4(3H)-one core. One such method involves the electrophilic N-amination of 3H-imidazoles that contain a 4-carbonyl group. nih.gov This key step, followed by cyclization under various conditions, provides access to a wide array of diversely substituted derivatives and allows for further diversification. nih.gov

Furthermore, the principles of green chemistry are being integrated into the synthesis of related heterocyclic systems. Methodologies such as microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for imidazole (B134444) and triazole derivatives. researchgate.netresearchgate.net The use of continuous-flow chemistry presents another promising frontier, offering enhanced safety, scalability, and control over reaction parameters for the synthesis of related nitrogen-containing heterocycles. nih.govnih.gov One-pot, multi-component reactions are also gaining traction as they offer an atom-economical and efficient means to construct complex molecules, including those with imidazotriazine-like frameworks. nih.govnih.gov

Future efforts will likely concentrate on the development of catalytic and enantioselective methods to access chiral 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one derivatives. The exploration of novel starting materials and the application of cutting-edge synthetic technologies will be crucial in expanding the accessible chemical space of this important scaffold.

Integration of Artificial Intelligence and Machine Learning in 1H-imidazo[5,1-f]nih.govresearchgate.netbmglabtech.comtriazin-4-one Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one-based compounds. These computational tools can analyze vast datasets to identify novel hit compounds, predict their biological activity and physicochemical properties, and guide the design of more potent and selective analogs.

Predictive modeling of bioactivity is a key area where AI and ML can make a significant impact. nih.govmdpi.com By training algorithms on existing structure-activity relationship (SAR) data for imidazotriazinone derivatives, it is possible to develop models that can predict the biological activity of virtual compounds. nih.gov This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, generative AI models can be employed to design novel 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one analogs with desired properties. These models can learn the underlying chemical patterns of known active compounds and generate new molecules that are likely to exhibit similar or improved activity. The application of AI and ML in drug discovery is still in its early stages, but its potential to accelerate the development of new therapeutics based on the 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one scaffold is undeniable. bmglabtech.comnih.govnih.govnih.govnih.gov

Development of Innovative Biological Assay Systems for 1H-imidazo[5,1-f]nih.govresearchgate.netbmglabtech.comtriazin-4-one Screening

The discovery of novel biological activities for 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one derivatives relies on the availability of robust and innovative biological assay systems. High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of these compounds against various biological targets. bmglabtech.com

For known targets like PDE5, fluorescence polarization-based assays have been developed for the high-throughput screening of inhibitors. nih.gov These assays offer a rapid and sensitive method for identifying potent compounds in large compound collections. researchgate.netmdpi.com As the therapeutic potential of 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-ones expands to other target classes, such as kinases, the development of specific and sensitive kinase assays will be crucial. nih.govyoutube.com

Cell-based assays provide a more physiologically relevant context for evaluating the activity of these compounds. nih.govnih.gov These assays can be used to assess a compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways. nih.gov The development of high-content imaging and other advanced cell-based screening technologies will enable a more comprehensive understanding of the cellular effects of 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one analogs.

Phenotypic screening, which identifies compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target, is another valuable approach. nih.gov Subsequent target deconvolution strategies are then employed to identify the molecular target responsible for the observed phenotype, which can uncover novel mechanisms of action for 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one derivatives. researchgate.netnih.gov

Expanding the Chemical Space of 1H-imidazo[5,1-f]nih.govresearchgate.netbmglabtech.comtriazin-4-one Analogs for Diverse Research Applications

While the 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one scaffold is well-established as a potent PDE5 inhibitor, its therapeutic potential extends to a much broader range of biological targets. beilstein-journals.org A key future direction is the systematic exploration and expansion of the chemical space of its analogs to unlock new research applications.

By strategically modifying the core structure and its substituents, it is possible to modulate the selectivity and potency of these compounds for different targets. For instance, derivatives of the related imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-2-amine have been identified as novel inhibitors of polo-like kinase 1 (PLK1), a key regulator of cell division, highlighting the potential of this scaffold in cancer therapy. youtube.com

The synthesis of focused libraries of 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one analogs and their screening against a diverse panel of biological targets will be instrumental in identifying new lead compounds for various diseases. This expansion of chemical space could lead to the discovery of novel inhibitors of other kinases, G-protein coupled receptors (GPCRs), or other enzyme families. The inherent versatility of the imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazine core makes it an attractive starting point for the development of chemical probes to investigate complex biological processes and for the discovery of new therapeutic agents. mdpi.com

Addressing Challenges in the Academic Development of 1H-imidazo[5,1-f]nih.govresearchgate.netbmglabtech.comtriazin-4-one Based Research Tools

Despite the significant potential of 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one derivatives as research tools, several challenges hinder their widespread development and application in academic settings. A primary obstacle is the limited accessibility of diverse compound libraries. While commercial vendors offer some analogs, the range is often restricted, and the cost can be prohibitive for many academic laboratories.

Furthermore, the development of highly selective and potent chemical probes requires extensive medicinal chemistry efforts, which can be resource-intensive. The journey from an initial hit compound to a well-characterized research tool involves iterative cycles of design, synthesis, and biological evaluation to optimize properties such as target affinity, selectivity, cell permeability, and metabolic stability.

Another challenge lies in the comprehensive biological characterization of these compounds. Determining the on-target and off-target effects of a new chemical probe is crucial for the accurate interpretation of experimental results. This requires access to a broad range of biochemical and cell-based assays, which may not be readily available in all academic environments.

Overcoming these challenges will require collaborative efforts between academic researchers, medicinal chemists, and core facilities that can provide access to compound synthesis, screening platforms, and expertise in probe development. Increased funding opportunities and open-access initiatives aimed at the development and dissemination of chemical probes would also significantly accelerate the use of 1H-imidazo[5,1-f] nih.govresearchgate.netbmglabtech.comtriazin-4-one-based tools to unravel complex biological questions.

Q & A

Q. What are the established synthetic routes for 1H-imidazo[5,1-f][1,2,4]triazin-4-one, and how can reaction conditions be optimized for scalability?

The synthesis typically involves electrophilic amination of 3H-imidazoles followed by cyclization. For example, starting with imidazole derivatives, N-amination using reagents like hydroxylamine derivatives (e.g., O-(diphenylphosphinyl) hydroxylamine) generates intermediates that undergo cyclization under acidic or thermal conditions to form the triazinone core . Scalability requires optimizing solvent systems (e.g., DMSO or THF), temperature control (80–100°C), and safe handling of reactive intermediates. Evidence highlights the use of continuous-flow systems for hazardous steps to improve safety and yield .

Q. How can regioselectivity be controlled during halogenation or functionalization of the imidazo-triazinone core?

Regioselectivity in halogenation (e.g., bromination at the 7-position) is achieved using directing groups or steric effects. For instance, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) selectively targets the electron-rich C7 position due to the electron-withdrawing carbonyl group at C4 . Computational modeling (DFT) can predict reactive sites, while empirical validation via NMR or X-ray crystallography confirms regiochemical outcomes .

Q. What analytical techniques are most effective for confirming the structure and purity of imidazo-triazinone derivatives?

Key methods include:

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing C7 vs. C5 bromination) .
  • LC-MS : High-resolution mass spectrometry for molecular weight validation and purity assessment (>95%) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems and confirms β-configuration in glycosylated derivatives .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) in imidazo-triazinone derivatives targeting kinase or phosphodiesterase inhibition?

SAR studies focus on late-stage diversification :

  • C7 modifications : Bromination followed by Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to enhance target binding .
  • C2/C5 substitutions : Methyl or propyl groups improve metabolic stability, while ethoxy/morpholine sulfonyl groups (e.g., in vardenafil analogues) modulate solubility and PDE5 affinity .
  • Core isosterism : Replacing the imidazo-triazinone with triazolo-triazinone (e.g., Riamilovir) alters antiviral activity but requires comparative bioassays .

Q. How do safety considerations influence the choice of reagents and conditions in large-scale synthesis of this compound?

Hazard mitigation includes:

  • Avoiding explosive intermediates (e.g., azides) by using electrophilic amination with stable hydroxylamine derivatives .
  • Replacing high-risk solvents (e.g., DMF) with water-tolerant systems or flow chemistry setups to minimize toxicity .
  • Implementing in-process monitoring (e.g., PAT tools) to detect exothermic reactions during cyclization .

Q. What are the challenges in achieving high yields during cyclization steps, and how can they be addressed?

Low yields often stem from competing side reactions (e.g., dimerization). Solutions include:

  • Temperature modulation : Slow addition of cyclizing agents (e.g., HCOOH) at 0–5°C to suppress byproducts .
  • Catalytic additives : Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., TFA) accelerate ring closure .
  • Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency for thermally demanding steps .

Q. How does the imidazo-triazinone scaffold compare to related heterocycles (e.g., triazolo-triazinones) in terms of pharmacological activity?

While imidazo-triazinones (e.g., vardenafil) exhibit potent PDE5 inhibition due to planar geometry and sulfonyl pharmacophores , triazolo-triazinones (e.g., Riamilovir) show broad-spectrum antiviral activity via nitro and methylthio groups . Computational docking studies reveal divergent binding modes: imidazo derivatives target hydrophobic enzyme pockets, whereas triazolo analogues interact with viral polymerase active sites .

Data Contradictions and Resolution

  • Synthetic routes : Conflicting reports on cyclization efficiency (e.g., thermal vs. acid-catalyzed) are resolved by mechanistic studies (e.g., kinetic profiling) .
  • Bioactivity : Discrepancies in antiviral vs. kinase inhibition data necessitate target-specific assays (e.g., viral replication vs. kinase phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.